Anticoccidial Potency: Cytosaminomycin A vs. Cytosaminomycin D in the Eimeria tenella Primary Chicken Embryonic Cell Assay
In the original isolation study, cytosaminomycin A produced complete inhibition of Eimeria tenella schizont formation in primary chicken embryonic cells at concentrations of 0.3–0.6 μg/mL, matching the potency of cytosaminomycins B and C. By contrast, cytosaminomycin D—which differs only in its carboxylic acid side chain (tiglic acid vs. (E)-3-(methylthio)acrylic acid)—required a concentration of 2.5 μg/mL to achieve the same complete inhibition [1]. This represents a 4.2–8.3-fold potency advantage for cytosaminomycin A over cytosaminomycin D within the same experimental system.
| Evidence Dimension | Anticoccidial potency (complete inhibition of Eimeria tenella schizont formation in vitro) |
|---|---|
| Target Compound Data | 0.3–0.6 μg/mL (cytosaminomycin A) |
| Comparator Or Baseline | 2.5 μg/mL (cytosaminomycin D); 0.3–0.6 μg/mL (cytosaminomycins B and C) |
| Quantified Difference | Cytosaminomycin A is 4.2–8.3-fold more potent than cytosaminomycin D; essentially equipotent with cytosaminomycins B and C |
| Conditions | In vitro assay using primary chicken embryonic cells as host; inhibition assessed by absence of schizonts in cells |
Why This Matters
Procurement of cytosaminomycin A rather than cytosaminomycin D is essential for anticoccidial studies where maximal Eimeria tenella inhibitory potency at sub-μg/mL concentrations is required, as the side-chain identity directly governs bioactivity magnitude.
- [1] Haneda K, Shinose M, Seino A, Tabata N, Tomoda H, Iwai Y, Omura S. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1994 Jul;47(7):774-81. doi:10.7164/antibiotics.47.774 View Source
